molecular formula C24H22N2O5S B11239672 6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11239672
M. Wt: 450.5 g/mol
InChI Key: MLHILDNQUCDENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate aldehyde or ketone.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide in the presence of a base.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide form back to the thiazine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and dimethoxyphenyl groups.

    Addition: The compound can participate in addition reactions, such as Michael addition, at the allyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

    Addition: Michael acceptors, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups at the allyl or dimethoxyphenyl positions.

Scientific Research Applications

6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • 6-benzyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its ethyl and benzyl analogs. The allyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O5S/c1-4-13-26-20-11-9-16(14-19(20)18-7-5-6-8-23(18)32(26,28)29)24(27)25-17-10-12-21(30-2)22(15-17)31-3/h4-12,14-15H,1,13H2,2-3H3,(H,25,27)

InChI Key

MLHILDNQUCDENV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.